molecular formula C13H12N2O2 B2508180 Isoindolin-2-yl(5-methylisoxazol-3-yl)methanone CAS No. 2034461-33-9

Isoindolin-2-yl(5-methylisoxazol-3-yl)methanone

Cat. No.: B2508180
CAS No.: 2034461-33-9
M. Wt: 228.251
InChI Key: AOMLEVFZELHVAT-UHFFFAOYSA-N
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Description

Isoindolin-2-yl(5-methylisoxazol-3-yl)methanone is a heterocyclic compound that features both isoindoline and isoxazole moieties

Scientific Research Applications

Isoindolin-2-yl(5-methylisoxazol-3-yl)methanone has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

    Industry: The compound is used in the development of agrochemicals, dyes, and polymer additives .

Chemical Reactions Analysis

Types of Reactions

Isoindolin-2-yl(5-methylisoxazol-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or toluene, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindoline and isoxazole derivatives, such as:

Uniqueness

Isoindolin-2-yl(5-methylisoxazol-3-yl)methanone is unique due to its combined isoindoline and isoxazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and enhances its potential as a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

1,3-dihydroisoindol-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-9-6-12(14-17-9)13(16)15-7-10-4-2-3-5-11(10)8-15/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMLEVFZELHVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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